4-Fluoro-2-methylpyridin-3-OL
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Overview
Description
4-Fluoro-2-methylpyridin-3-OL is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylpyridin-3-OL typically involves the fluorination of 2-methylpyridin-3-OL. . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods are well-suited for large-scale production due to their high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylpyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
4-Fluoro-2-methylpyridin-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylpyridin-3-OL involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridin-3-OL
- 3-Fluoro-2-methylpyridin-4-OL
- 4-Fluoro-3-methylpyridin-2-OL
Uniqueness
4-Fluoro-2-methylpyridin-3-OL is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C6H6FNO |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |
InChI Key |
CLQDHUIRHSUWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1O)F |
Origin of Product |
United States |
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